1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde
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Overview
Description
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a methoxyphenyl group attached to a pyrrole ring, with an aldehyde functional group at the 3-position of the pyrrole ring
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and pyrrole in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to therapeutic effects. Detailed studies on its mechanism of action are essential to understand its potential as a drug candidate.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde: This compound has a methoxy group at the 4-position of the phenyl ring instead of the 3-position, which may result in different chemical and biological properties.
1-(3-Hydroxyphenyl)-1h-pyrrole-3-carbaldehyde: The methoxy group is replaced by a hydroxy group, which can significantly alter the compound’s reactivity and biological activity.
1-(3-Methoxyphenyl)-1h-pyrrole-2-carbaldehyde:
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(7-12)13-6-5-10(8-13)9-14/h2-9H,1H3 |
InChI Key |
VUYRYMYMHLKILY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=C2)C=O |
Origin of Product |
United States |
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